

# The Anxiolytic Agent Mexazolam: A Technical History of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mexazolam*

Cat. No.: *B1676545*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Abstract

**Mexazolam**, a benzodiazepine derivative, emerged from the dedicated research efforts of Sankyo Co., Ltd. in the early 1970s as a novel anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of **Mexazolam**, with a focus on its pharmacological profile, metabolic pathway, and the key experimental methodologies that defined its characterization. Quantitative data from pivotal preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action and analytical validation.

## Introduction

**Mexazolam**, chemically known as 10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo[3,2-d][1]benzodiazepin-6(5H)-one, is a psychoactive drug of the benzodiazepine class. Developed in Japan by Sankyo Co., Ltd. under the code name CS-386, it was designed to offer a potent anxiolytic effect with a favorable safety profile. Marketed under trade names such as Melex and Sedoxil, **Mexazolam** gained clinical use for the treatment of anxiety and neurosis. This document traces the scientific journey of **Mexazolam** from its synthesis to its clinical evaluation, providing a technical resource for researchers and professionals in the field of drug development.

## Discovery and Synthesis

The initial synthesis and exploration of the pharmacological properties of **Mexazolam** were conducted by a team of researchers at Sankyo Co., Ltd. in the early 1970s. The pioneering work by T. Miyadera and his colleagues, published in 1971, laid the foundation for its development.

## Synthesis of Mexazolam

The synthesis of **Mexazolam** involves a multi-step process starting from 2-amino-5-chloro-2'-chlorobenzophenone. A detailed experimental protocol for a similar synthesis is outlined below.

Experimental Protocol: Synthesis of an Oxazolobenzodiazepine

- Step 1: Preparation of 2-amino-5-chloro-2'-chlorobenzophenone. This starting material is prepared through the reaction of p-chloroaniline and o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
- Step 2: Formation of the Benzodiazepine Ring. The aminobenzophenone is reacted with aminoacetaldehyde diethyl acetal, followed by cyclization in the presence of an acid catalyst to form the 1,4-benzodiazepine ring structure.
- Step 3: Introduction of the Oxazole Ring. The resulting benzodiazepine derivative is then reacted with 1-bromo-2-propanone. This step involves an intramolecular cyclization to form the fused oxazolo ring system characteristic of **Mexazolam**.
- Step 4: Purification. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline **Mexazolam**.

## Preclinical Pharmacology

Extensive preclinical studies were conducted to elucidate the pharmacological profile of **Mexazolam**, including its mechanism of action, efficacy in animal models, and safety.

## Mechanism of Action

**Mexazolam**, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter

receptor in the central nervous system. It binds to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a potentiation of the inhibitory effects of GABA, leading to the anxiolytic, sedative, and muscle relaxant properties of the drug.

Notably, the primary therapeutic actions of **mexazolam** are mediated through its major active metabolite, chloronordiazepam (also known as delorazepam).[2] Chloronordiazepam exhibits preferential activity at GABA\_A receptors containing  $\alpha 2$  and  $\alpha 3$  subunits, which are primarily involved in anxiety modulation, while having a lesser effect on  $\alpha 1$  subunit-containing receptors that are associated with sedation.[2]

#### Signaling Pathway of **Mexazolam**'s Action



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Mexazolam: Clinical Efficacy and Tolerability in the Treatment of Anxiety | [springermedizin.de](https://springermedizin.de) [springermedizin.de]
- To cite this document: BenchChem. [The Anxiolytic Agent Mexazolam: A Technical History of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676545#discovery-and-development-history-of-mexazolam>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

